molecular formula C6H3Cl2NO3 B2484704 2,3-Dichloro-4-nitrophenol CAS No. 59384-57-5

2,3-Dichloro-4-nitrophenol

Cat. No. B2484704
CAS RN: 59384-57-5
M. Wt: 207.99
InChI Key: SANZGCKGKOUHJG-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitrophenol is an organochlorine compound. It is a derivative of phenol with two chlorine atoms and one nitro group attached to the benzene ring . It is a common chlorinated nitrophenol pollutant and its environmental fate is of great concern .


Synthesis Analysis

Chlorinated nitrophenols (CNPs) such as 2-chloro-4-nitrophenol (2C4NP), have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Molecular Structure Analysis

The molecular formula of 2,3-Dichloro-4-nitrophenol is C6H3Cl2NO3 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

Cupriavidus sp. CNP-8, a Gram-negative bacterium, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway, significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dichloro-4-nitrophenol is 207.999. It has a density of 1.7±0.1 g/cm3 and a boiling point of 323.0±42.0 °C at 760 mmHg .

Scientific Research Applications

Safety And Hazards

2,3-Dichloro-4-nitrophenol is toxic if swallowed, harmful in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2,3-dichloro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANZGCKGKOUHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-nitrophenol

Synthesis routes and methods I

Procedure details

A solution was prepared from 200 g of 2,3-dichlorophenol and 540 ml of glacial acetic acid. The solution was cooled, and a solution of 58 ml of 90% nitric acid in 160 ml of glacial acetic acid was added in dropwise fashion with stirring to the solution of the phenol. After half of the solution of the phenol had been added, the reaction mixture was allowed to warm to ambient temperature. It was stirred for 15 minutes at ambient temperature after all of the dichlorophenol had been added. The reaction mixture was then poured over 3,000 ml of an ice/water mixture. The yellowish product which precipitated was collected. The product was heated in a sublimation apparatus over a 4 day period at 80° C. at 4 torr. to remove any 2-nitro-5,6-dichlorophenol formed as a by-product in the above nitration. The residue was recrystallized from toluene to yield 80.3 g of 4-nitro-2,3-dichlorophenol; m.p.=148°-150° C.
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Synthesis routes and methods II

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